molecular formula C11H24O B8582676 4,8-Dimethylnonan-2-ol

4,8-Dimethylnonan-2-ol

Cat. No. B8582676
M. Wt: 172.31 g/mol
InChI Key: GRKHQNHRJNEMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04021461

Procedure details

A solution of 47 g. of 4,8-dimethylnonan-2-ol in 250 ml. of methylene chloride is cooled to about 10° as a solution of 46.4 g. of sodium dichromate in 125 ml. of water is added. The mixture is maintained at about 10° as a solution of 46.3 g. of sulfuric acid in 100 ml. of water is added over about 45 minutes. The mixture is allowed to attain room temperature and, after about 3 hours, the organic layer is separated and the aqueous layer is extracted with methylene chloride. The combined organic materials are washed with saturated potassium bicarbonate, water and saturated sodium chloride, dried over magnesium sulfate and evaporated to yield 4,8-dimethylnonan-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:7][CH2:8][CH2:9][CH:10]([CH3:12])[CH3:11])[CH2:3][CH:4]([OH:6])[CH3:5].C(Cl)Cl.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>O>[CH3:1][CH:2]([CH2:7][CH2:8][CH2:9][CH:10]([CH3:12])[CH3:11])[CH2:3][C:4](=[O:6])[CH3:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)O)CCCC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained at about 10° as a solution of 46.3 g
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic materials are washed with saturated potassium bicarbonate, water and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(CC(C)=O)CCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.